1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 3-chloro-4-methoxybenzenesulfonyl chloride, is prepared by reacting 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl piperidine intermediate.
Click chemistry:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-chloro-4-methoxyphenyl sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The sulfonyl and triazole groups are key functional moieties that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,4-triazol-2-yl)piperidine
Uniqueness
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also adds to its distinctiveness, providing opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-8-4-11(5-9-18)19-16-6-7-17-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWYPKQLWGXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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